molecular formula C12H15NO9-2 B11929113 Arterenol bitartrate

Arterenol bitartrate

Cat. No.: B11929113
M. Wt: 317.25 g/mol
InChI Key: WNPNNLQNNJQYFA-HQWYAZORSA-L
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Description

Arterenol bitartrate, also known as norepinephrine bitartrate, is a catecholamine neurotransmitter and hormone. It plays a crucial role in the body’s response to stress and is involved in various physiological processes, including the regulation of blood pressure and heart rate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of optically pure l-norepinephrine bitartrate involves treating dl-norepinephrine base with D-(−)-tartaric acid in the presence of water and an organic solvent . This process ensures high enantiomeric purity, which is essential for its pharmaceutical applications.

Industrial Production Methods: Industrial production of arterenol bitartrate typically involves large-scale synthesis using similar methods to those described above. The process is optimized for yield and purity, ensuring that the final product meets stringent pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Arterenol bitartrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydroxyphenylethanol derivatives.

    Substitution: Substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroxyphenylethanol derivatives.

    Substitution: Various substituted phenylethanolamines.

Scientific Research Applications

Arterenol bitartrate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Epinephrine: Another catecholamine with similar vasoconstrictive and cardiac stimulant properties.

    Dopamine: Shares structural similarities and also acts as a neurotransmitter and vasopressor.

    Isoproterenol: A synthetic catecholamine with more pronounced beta-adrenergic effects.

Uniqueness: Arterenol bitartrate is unique in its balanced action on both alpha and beta-adrenergic receptors, making it particularly effective in managing acute hypotensive states and cardiac arrest . Its specific molecular structure allows for targeted therapeutic effects with a relatively low incidence of side effects compared to other catecholamines .

Properties

Molecular Formula

C12H15NO9-2

Molecular Weight

317.25 g/mol

IUPAC Name

4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t8-;1-,2-/m11/s1

InChI Key

WNPNNLQNNJQYFA-HQWYAZORSA-L

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CN)O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O

Origin of Product

United States

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